molecular formula C19H17BrO6 B6525030 ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate CAS No. 929390-43-2

ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

Cat. No. B6525030
CAS RN: 929390-43-2
M. Wt: 421.2 g/mol
InChI Key: KDXZGJTZAJWHIM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate (E4BBOMFC) is an organic compound that has been studied for its potential applications in the field of organic chemistry. It is a brominated derivative of the furochromene family of compounds, which are known for their unique properties and potential applications. E4BBOMFC has been studied for its use in the synthesis of various organic compounds, as well as for its potential application in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases, which are involved in the regulation of various cellular processes. Additionally, it is believed that ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate may act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases, which are involved in the regulation of various cellular processes. Additionally, it is believed that ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate may act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines. Furthermore, it is believed that ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate may act as an antioxidant, due to its ability to scavenge reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate in laboratory experiments are numerous. First, the compound is relatively inexpensive and easy to synthesize. Additionally, it is stable at a wide range of temperatures and is soluble in a variety of solvents. Furthermore, the compound is non-toxic and has a low environmental impact.
However, there are some limitations to using ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate in laboratory experiments. First, the compound is relatively unstable and can degrade over time. Additionally, the compound is highly reactive and can react with other compounds in solution. Furthermore, the compound is not water-soluble and must be dissolved in an organic solvent in order to be used in experiments.

Future Directions

There are a number of potential future directions for research involving ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to elucidate the mechanism of action of the compound. Furthermore, further research is needed to develop new synthetic methods for the synthesis of the compound. Additionally, further research is needed to develop new applications for the compound, such as in the field of medicinal chemistry. Finally, further research is needed to explore the potential toxicity and environmental impact of the compound.

Synthesis Methods

Ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylic acid (BBOMFC) with ethyl bromide. This reaction produces ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate as the product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be conducted at temperatures ranging from -78°C to 100°C.

Scientific Research Applications

Ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate has a wide range of potential applications in the field of organic chemistry. It has been studied for its use in the synthesis of various organic compounds, such as polymers and pharmaceuticals. Additionally, it has been studied for its potential application in the field of medicinal chemistry. In particular, ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate has been studied for its potential use as a drug candidate for the treatment of various diseases, such as cancer and HIV.

properties

IUPAC Name

ethyl 4-bromo-8-butanoyl-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO6/c1-4-6-13(21)10-7-11-14(26-18(10)22)8-12(20)17-16(11)15(9(3)25-17)19(23)24-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXZGJTZAJWHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C3C(=C(OC3=C(C=C2OC1=O)Br)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

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